molecular formula C19H21Cl2NO6 B4039295 N-benzyl-2-[2-(3,4-dichlorophenoxy)ethoxy]ethanamine oxalate

N-benzyl-2-[2-(3,4-dichlorophenoxy)ethoxy]ethanamine oxalate

Cat. No.: B4039295
M. Wt: 430.3 g/mol
InChI Key: YPVMPWYGCXLPRY-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(3,4-dichlorophenoxy)ethoxy]ethanamine oxalate is a useful research compound. Its molecular formula is C19H21Cl2NO6 and its molecular weight is 430.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.0745928 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Detection and Identification

Research has developed high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for the detection and quantification of N-benzyl phenethylamines derivatives, highlighting their relevance in toxicology and forensic analysis. For instance, the determination of specific derivatives in serum and urine showcases the capabilities for identifying and quantifying these compounds in biological matrices, crucial for toxicological analysis and understanding their metabolic pathways (Poklis et al., 2014).

Pharmacological Studies

Studies on the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines have been conducted to compare their mechanisms of action against other hallucinogens and stimulants. These studies are significant for understanding the biochemical interactions of these compounds with serotonin receptors, which could inform therapeutic research or the development of new pharmacological agents (Eshleman et al., 2018).

Molecular Electronics

Research into molecular electronic devices has utilized compounds with nitroamine redox centers, showing applications in creating devices with negative differential resistance and significant on-off ratios. This field of study demonstrates the potential of N-benzyl phenethylamines derivatives in developing advanced electronic materials and devices (Chen et al., 1999).

Environmental Degradation Studies

The degradation of environmental contaminants, including those structurally related to N-benzyl-2-[2-(3,4-dichlorophenoxy)ethoxy]ethanamine oxalate, has been studied to understand their breakdown processes under various conditions. This research is crucial for assessing the environmental impact of these compounds and developing effective degradation strategies (Sun & Pignatello, 1993).

Properties

IUPAC Name

N-benzyl-2-[2-(3,4-dichlorophenoxy)ethoxy]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO2.C2H2O4/c18-16-7-6-15(12-17(16)19)22-11-10-21-9-8-20-13-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-7,12,20H,8-11,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVMPWYGCXLPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCOCCOC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-2-[2-(3,4-dichlorophenoxy)ethoxy]ethanamine oxalate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.